molecular formula C8H12N2 B8805136 (2-Ethylpyridin-3-yl)methanamine

(2-Ethylpyridin-3-yl)methanamine

Cat. No. B8805136
M. Wt: 136.19 g/mol
InChI Key: HNTTWHWJZKBOQJ-UHFFFAOYSA-N
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Patent
US07704997B1

Procedure details

The product of Example 124B and Pd/C were processed according to the method of Example 115B to provide the product. MS (ESI+) m/z 137 (M+H)+.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[C:6]([CH2:11][CH3:12])=[N:7][CH:8]=[CH:9][CH:10]=1)=[N+]=[N-]>[Pd]>[CH2:11]([C:6]1[C:5]([CH2:4][NH2:1])=[CH:10][CH:9]=[CH:8][N:7]=1)[CH3:12]

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C(=NC=CC1)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide the product

Outcomes

Product
Name
Type
Smiles
C(C)C1=NC=CC=C1CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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